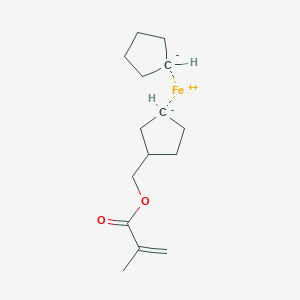
cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) is a complex compound that combines cyclopentane, cyclopentylmethyl 2-methylprop-2-enoate, and iron(2+). Cyclopentane is a cyclic hydrocarbon with the formula C5H10, known for its stability and use as a solvent. Cyclopentylmethyl 2-methylprop-2-enoate is an ester derived from cyclopentane and 2-methylprop-2-enoic acid, often used in polymer chemistry. Iron(2+), or ferrous ion, is a common oxidation state of iron, playing a crucial role in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentane: Cyclopentane can be synthesized through the hydrogenation of cyclopentadiene. The reaction typically occurs under high pressure and temperature in the presence of a nickel catalyst.
Cyclopentylmethyl 2-methylprop-2-enoate: This ester can be prepared by esterification of cyclopentylmethanol with 2-methylprop-2-enoic acid. The reaction is catalyzed by sulfuric acid and requires refluxing the reactants.
Iron(2+): Iron(2+) ions can be obtained by reducing iron(3+) salts with reducing agents like hydrogen gas or sodium borohydride in an acidic medium.
Industrial Production Methods
Cyclopentane: Industrially, cyclopentane is produced by the catalytic reforming of naphtha, followed by fractional distillation.
Cyclopentylmethyl 2-methylprop-2-enoate: This compound is produced on an industrial scale through continuous esterification processes, utilizing large-scale reactors and efficient separation techniques.
Iron(2+): Industrial production of iron(2+) involves the reduction of iron ore in blast furnaces, followed by purification and conversion to ferrous salts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Cyclopentane can undergo oxidation to form cyclopentanone. Iron(2+) can be oxidized to iron(3+) in the presence of oxidizing agents like hydrogen peroxide.
Reduction: Iron(2+) can be reduced to metallic iron using strong reducing agents.
Substitution: Cyclopentane can undergo halogenation reactions, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use chlorine or bromine in the presence of light or heat.
Major Products
Cyclopentanone: Formed from the oxidation of cyclopentane.
Metallic Iron: Produced from the reduction of iron(2+).
Halogenated Cyclopentane: Formed from the substitution reactions of cyclopentane.
Scientific Research Applications
Chemistry
Catalysis: Iron(2+) is used as a catalyst in various organic reactions, including the Haber process for ammonia synthesis.
Polymer Chemistry: Cyclopentylmethyl 2-methylprop-2-enoate is used in the synthesis of polymers and copolymers with unique properties.
Biology
Enzyme Cofactor: Iron(2+) acts as a cofactor in many enzymes, including those involved in electron transport and DNA synthesis.
Medicine
Drug Formulation: Cyclopentane derivatives are explored for their potential use in drug delivery systems.
Iron Supplements: Iron(2+) is a key component in iron supplements used to treat anemia.
Industry
Solvents: Cyclopentane is used as a solvent in various industrial applications.
Coatings: Cyclopentylmethyl 2-methylprop-2-enoate is used in the formulation of coatings and adhesives.
Mechanism of Action
Molecular Targets and Pathways
Iron(2+): Iron(2+) participates in redox reactions, transferring electrons in biological systems. It is involved in the catalytic cycles of enzymes like cytochrome P450.
Cyclopentylmethyl 2-methylprop-2-enoate: This compound acts as a monomer in polymerization reactions, forming long-chain polymers through free radical mechanisms.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane, (2-methylpropyl)-: Similar in structure but differs in the substituent group attached to the cyclopentane ring.
Cyclopentanone: An oxidized form of cyclopentane with a ketone functional group.
Cyclopentane, (2-methyl-1-propenyl)-: Another derivative of cyclopentane with a different alkyl group.
Uniqueness
Cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) is unique due to its combination of a cyclic hydrocarbon, an ester, and a metal ion. This combination allows it to participate in diverse chemical reactions and applications, making it valuable in multiple fields.
Properties
Molecular Formula |
C15H24FeO2 |
|---|---|
Molecular Weight |
292.19 g/mol |
IUPAC Name |
cyclopentane;cyclopentylmethyl 2-methylprop-2-enoate;iron(2+) |
InChI |
InChI=1S/C10H15O2.C5H9.Fe/c1-8(2)10(11)12-7-9-5-3-4-6-9;1-2-4-5-3-1;/h3,9H,1,4-7H2,2H3;1H,2-5H2;/q2*-1;+2 |
InChI Key |
SMUFZTUODPWJRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC1CC[CH-]C1.C1CC[CH-]C1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















